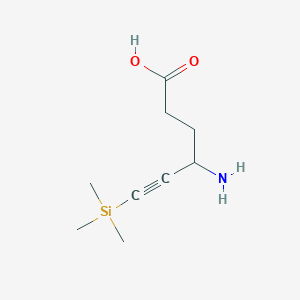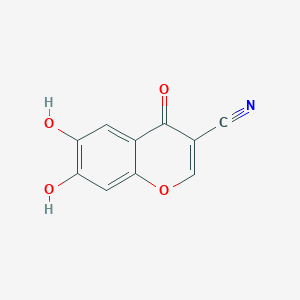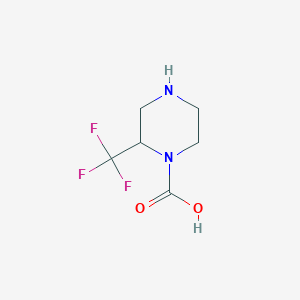![molecular formula C11H19NO2 B11899645 Ethyl 2-azaspiro[4.4]nonane-6-carboxylate](/img/structure/B11899645.png)
Ethyl 2-azaspiro[4.4]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azaspiro[44]nonane-6-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azaspiro[4.4]nonane-6-carboxylate typically involves the reaction of cyclopentylideneacetic acid derivatives with N-benzyl azomethine ylide generated in situ. This reaction proceeds via a (3+2) cycloaddition mechanism, forming the spirocyclic structure . The reaction conditions often include the use of lithium fluoride in acetonitrile at elevated temperatures (around 60°C) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azaspiro[4.4]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-azaspiro[4.4]nonane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which ethyl 2-azaspiro[4.4]nonane-6-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-benzylazaspiro[4.4]nonane: Similar spirocyclic structure but with a benzyl group.
tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate: Contains a hydroxyl group and a tert-butyl ester.
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Features an additional nitrogen atom in the ring system.
Uniqueness
Ethyl 2-azaspiro[4.4]nonane-6-carboxylate is unique due to its specific ester functional group and the absence of additional substituents on the spirocyclic framework. This simplicity allows for versatile modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-azaspiro[4.4]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-4-3-5-11(9)6-7-12-8-11/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLLNZFWBLWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC12CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)





![6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)


![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)
![Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B11899647.png)
